molecular formula C7H6F4N2 B8659357 4-Pyridinemethanamine, 3-fluoro-2-(trifluoromethyl)-

4-Pyridinemethanamine, 3-fluoro-2-(trifluoromethyl)-

Cat. No.: B8659357
M. Wt: 194.13 g/mol
InChI Key: QKQFBLVMKIDFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinemethanamine, 3-fluoro-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C7H6F4N2 and its molecular weight is 194.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinemethanamine, 3-fluoro-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinemethanamine, 3-fluoro-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C7H6F4N2/c8-5-4(3-12)1-2-13-6(5)7(9,10)11/h1-2H,3,12H2

InChI Key

QKQFBLVMKIDFBT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CN)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc dust (0.63 g, 9.62 mmol) was added at RT to a solution of 3-fluoro-2-trifluoromethyl-pyridine-4-carbaldehyde oxime (0.460 g, 1.57 mmol) in acetic acid (8 mL). The reaction mixture was stirred at RT for 3 h, then filtered through a 0.45 microns filter, and the filtrate was concentrated in vacuo. The colored oily residue was partitioned between CH2Cl2 and 1N HCl, the layers were separated and the aqueous phase was extracted twice with CH2Cl2. The pH of the aqueous layer was then adjusted to pH=9 by adding a saturated aqueous NaHCO3 solution, and the resulting white suspension was extracted four times with CH2Cl2. The combined organics were dried (phase separator) and concentrated in vacuo to afford the title compound as a yellow oil. MS (LC/MS): 195.0 [M+H]+; tR (HPLC conditions c): 2.47 min.
Name
3-fluoro-2-trifluoromethyl-pyridine-4-carbaldehyde oxime
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.63 g
Type
catalyst
Reaction Step One

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